Maltol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 10900 mg/L at 15 °C

One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions

10.9 mg/mL at 15 °C

Sparingly soluble in water, soluble in propylene glycol

Soluble (in ethanol)

Synonyms

Canonical SMILES

Antioxidant and Anti-Inflammatory Agent

Scientific Field: Biomedical Research

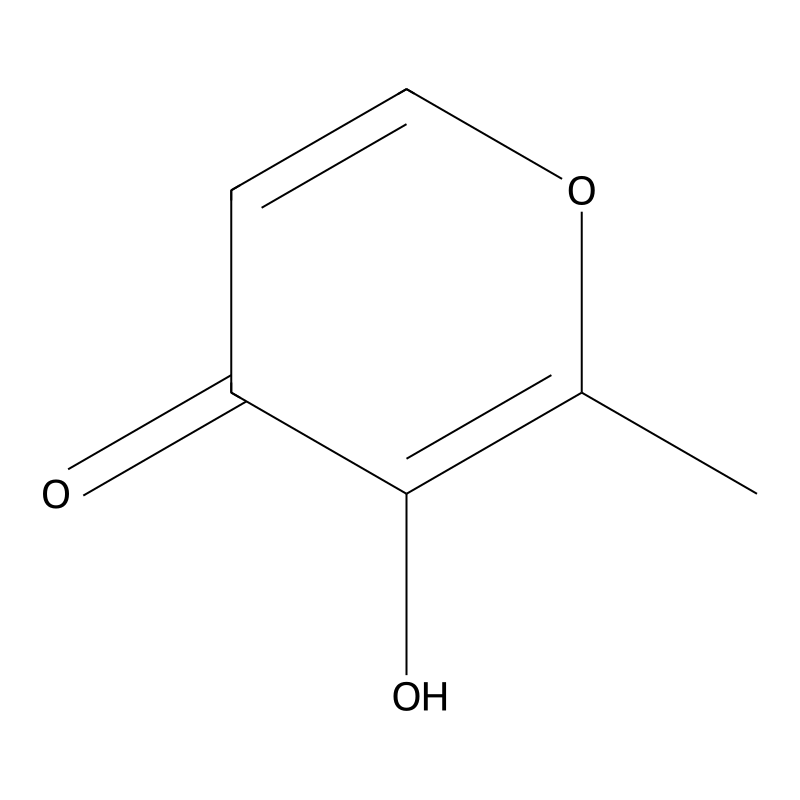

Summary of Application: Maltol (3-hydroxy-2-methyl-4-pyrone) is widely used as a food and cosmetic supplement due to its antioxidant and anti-inflammatory activities . It has been studied for its effects on inflammasome activation in macrophages and mice .

Methods of Application: In the study, Lipopolysaccharide (LPS)-primed macrophages were treated with a trigger of NLRP3, NLRC4, AIM2, or non-canonical (NC) inflammasomes in the presence of maltol . The secretion of IL-1β and IL-18 and the cleavage of Casp1 were analyzed as indices of inflammasome activation .

Results: Maltol also attenuated IL-1β secretion resulting from the inflammasome activation in mice . The anti-inflammatory mechanism of maltol was revealed by the inhibition of ROS production and Casp1 activity .

Antimicrobial Agent

Scientific Field: Cosmetics and Personal Care

Methods of Application: In the study, blends of maltol and two selected cationic surfactants, dodecyl-dimethyl-ammonium chloride (DDAC) and polyquaternium 80 (P-80), were appraised for their activity . Electron microscopy images were used to evaluate the microorganisms’ morphology following treatment .

Results: Broad efficacy studies revealed synergistic interactions between maltol and both cationic surfactants against most of the tested microorganisms . The specific cell wall damage caused by each of the compounds was observed . Maltol’s effect on the microbial cell wall can be complemented by catalytic amounts of selected cationic surfactants to enhance and extend its activity .

Liver Protection

Scientific Field: Pharmacology

Summary of Application: Maltol has been studied for its liver protection effects . It has been shown to reverse the levels of serum ALT and AST, which are indicators of liver damage .

Methods of Application: In the study, the group was pretreated with maltol alone and compared with the normal group . The levels of serum ALT and AST were observed after treatment with maltol for 15 days .

Results: There were no demonstrated changes in AST and ALT activities in the group pretreated with maltol alone compared with the normal group . The levels of serum alt and ast were reversed after treatment with maltol for 15 days .

Maltol, chemically known as 3-hydroxy-2-methyl-4H-pyran-4-one, is a naturally occurring organic compound primarily recognized for its sweet, caramel-like aroma. It is classified as a flavor enhancer and is commonly used in food and fragrance industries. Maltol is found in various natural sources, including the bark of larch trees, pine needles, and during the roasting of malted grains. Its molecular formula is C6H6O3, and it appears as a white crystalline powder that is soluble in hot water and polar solvents but insoluble in non-polar solvents like ether and benzene .

As a flavor enhancer, maltol interacts with taste receptors, potentially amplifying the perception of sweetness and other flavors []. The mechanism behind this amplification is not fully understood but may involve interactions with other flavor molecules. Additionally, maltol's metal chelation properties might play a role in taste perception by affecting the interaction of metal ions with taste buds [].

Current research suggests maltol's iron-chelating ability might enhance iron absorption in the body []. However, more research is needed to understand the specific mechanisms involved.

- Formation in Maillard Reaction: Maltol is produced during the Maillard reaction, which occurs when reducing sugars react with amino acids under heat. This reaction contributes to the flavor and aroma of baked goods and roasted products .

- Metal Binding: Maltol exhibits a strong affinity for binding with metal ions such as iron (Fe3+), aluminum (Al3+), gallium (Ga3+), and vanadium (VO2+). This property allows it to act as a chelator, enhancing the bioavailability of these metals in biological systems .

- Reactivity with Bases: Maltol can react with bases and may also interact with reducing agents, indicating its potential reactivity under various conditions .

Maltol has been studied for its biological activities, which include:

- Antioxidant Properties: Maltol demonstrates antioxidant activity, which may help protect cells from oxidative stress.

- Bioavailability Enhancer: It has been reported to increase the absorption of aluminum and enhance the oral bioavailability of gallium and iron in the body .

- Fungicidal Activity: At concentrations around 0.1%, maltol has been shown to inhibit fungal growth, making it potentially useful in food preservation .

Several methods exist for synthesizing maltol:

- Grignard Reaction: A common laboratory synthesis involves the Grignard reaction using furfural and magnesium alkyl halides in ether or tetrahydrofuran as solvents. This method typically requires careful control of temperature and pressure during the reaction process .

- Thermal Decomposition: Maltol can also be formed through the thermal decomposition of maltose when heated, particularly in the presence of amino acids, leading to non-enzymatic browning reactions typical of baking .

- Chemical Synthesis Routes: Various synthetic pathways have been explored that involve furan derivatives or other organic precursors to produce maltol efficiently .

Maltol finds diverse applications across several fields:

- Food Industry: Used as a flavor enhancer (E636) to impart a sweet caramel flavor to various food products.

- Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.

- Pharmaceuticals: Investigated for its potential therapeutic applications owing to its metal-binding properties and low toxicity profile .

Maltol belongs to a class of compounds known as 3-hydroxy-4-pyrones. Here are some similar compounds along with their unique features:

| Compound | Structure | Unique Features |

|---|---|---|

| Ethyl Maltol | Ethyl derivative of maltol | Stronger flavor profile; used extensively in food industry |

| Kojic Acid | 5-Hydroxy-2-(hydroxymethyl)-4-pyrone | Known for its skin-lightening properties; used in cosmetics |

| 4-Hydroxycoumarin | Coumarin derivative | Exhibits anticoagulant properties; used in pharmaceuticals |

| Pyromeconic Acid | 3-Hydroxy-2-methyl-4-pyrone | Related structure; involved in various biochemical pathways |

Maltol's unique characteristics lie in its specific binding affinity for metal ions and its role as a flavor enhancer, distinguishing it from other related compounds that may not possess these properties .

Physical Description

Dry Powder; Liquid

Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS]

Solid

White crystalline powder; Caramel-butterscotch aroma

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes at 93 °C

Heavy Atom Count

Taste

LogP

0.09

log Kow = 0.09

Odor

Characteristic caramel-butterscotch odor and suggestive of a fruity-strawberry aroma in dilute solution

Caramel-like odor, reminiscent of freshly baked cakes

Decomposition

Appearance

Melting Point

161.5 °C

161 - 162 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 328 of 1938 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 1610 of 1938 companies with hazard statement code(s):;

H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Mechanism of Action

... We examined the ability of maltol to induce the cytochrome P450 1a1 (Cyp1a1), an enzyme known to play an important role in the chemical activation of xenobiotics to carcinogenic derivatives. Our results showed that treatment of Hepa 1c1c7 cells with maltol significantly induced Cyp1a1 at mRNA, protein, and activity levels in a concentration-dependent manner. The RNA synthesis inhibitor, actinomycin D, completely blocked the Cyp1a1 mRNA induction by maltol, indicating a requirement of de novo RNA synthesis through transcriptional activation. In addition, maltol induced aryl hydrocarbon receptor (AhR)-dependent luciferase reporter gene expression in stably transfected H1L1.1c2 cells, suggesting an AhR-dependent mechanism. This is the first demonstration that the food flavoring agent, maltol, can directly induce Cyp1a1 gene expression in an AhR-dependent manner and represents a novel mechanism by which maltol promotes carcinogenicity and toxicity.

Maltol has antioxidant properties, presumably through its ability to complex metal ions such as Fe++ and to promote the formation of reduced glutathione (GSH). Maltol at a concentration of 130 umol/L inhibited iron-mediated lipid peroxidation and increased scavenging of reactive oxygen species by enhancing the supply of NADPH required for regeneration of GSH. Maltol inhibited the formation of thiobarbituric acid-reactive substances when incubated with rat liver microsomes in the presence of Fe++ and ascorbate. Maltol at concentrations of 130-140 umol/L also effectively inhibited the inactivation of NADP-isocitrate dehydrogenase, the principal NADPH-generating enzyme, by Fe++. Maltol significantly increased the oxidation of Fe++, while dimethylpyrone had no effect. The latter results suggest that the 3-hydroxy substituent in maltol is necessary to promote Fe++ oxidation.

Vapor Pressure

3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point)

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

It is produced when cellulose or starch is heated and is a constituent of wood tar oils. It forms crystals (mp 162 -164 °C) with a caramel-like odor, reminiscent of freshly baked cakes. Maltol can be produced synthetically starting from kojic acid or isolated from beechwood tar or extracts of needles from the genus Abies. Commercially available extracts from Abies balsamea needles, which are also used as flavor and fragrance materials, usually contain 3-8% maltol.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

4H-Pyran-4-one, 3-hydroxy-2-methyl-: ACTIVE

Storage Conditions

Interactions

Neurofilamentous tangles have been induced in cultured neurons from rat brain hemispheres by application of both aluminum and maltol. Quantitative evaluation revealed a significantly higher percentage of tangle containing neurons when using the aluminum-maltol mixture than after application of aluminum alone. Tangles were found to be consistently stained with monoclonal antibodies to neurofilament proteins but failed to react with polyclonal antibodies against microtubule-associated proteins 1, 2 and tau.

Aluminum (Al) has been observed to cause neurofilament protein accumulation in both experimental animals and cultured cells. Impairment of axonal transport is thought to be a mechanism of toxicity. Inhibition of the degradation of neurofilament proteins, however, resulting in accumulation of these proteins may be an alternative mechanism for Al toxicity. In the present study, the effect of calcium (Ca) on the proteolysis of the neurofilament triplet proteins by calcium-activated neutral proteases (CANP) was studied in the isolated sciatic nerve explants. The extent of the degradation was found to be dependent on the Ca concentration. The effect of Al chloride, -citrate and -maltol on the calcium-induced degradation was studied. No effect of any of the Al compounds was observed, suggesting that the metal may exert its neurotoxic effect via a mechanism other than impairment of neurofilament proteolysis. Maltol itself was found to enhance the effect of Ca on the degradation of neurofilament proteins, probably by facilitating the movement of Ca across the neuronal membrane.

Deposition of aluminum in the body is responsible for the development of dialysis-related diseases in patients with renal dysfunction and may play a role in the development of certain neurodegenerative disorders. Although citric acid is known to be a strong enhancer of gastrointestinal absorption of aluminum, its effect on aluminum distribution and accumulation is not yet clear. Maltol has been shown to increase the neurotoxicity of aluminum, but little is known about its effect on aluminum deposition in the body. To elucidate the role of citric acid and maltol in aluminum accumulation and toxicity, rats were loaded intraperitoneally during a 7-day period with different amounts of aluminum chloride in absence or presence of citric acid or maltol before analysis of aluminum in serum, brain, bone, and urine. Coadministration of citric acid led to relatively reduced serum levels, as compared with aluminum and aluminum-maltol treatment. This is explained by both tissue elimination and enhanced renal elimination. ... Maltol was shown to be a strong enhancer of aluminum accumulation in serum, brain, and bone. The rise of aluminum in these target tissues was dose dependent.

For more Interactions (Complete) data for Maltol (7 total), please visit the HSDB record page.